
1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions has been reported to be effective .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and heterogeneous catalysts is common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability . The triazole ring can also bind to metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, have been synthesized and studied for their biological activities.
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of various research studies.
The molecular formula of this compound is with a molecular weight of approximately 279.3 g/mol. Its structure includes two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 3.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism of action suggests potential therapeutic applications in treating epilepsy and other neurological disorders.
Neuroprotective Effects
In addition to its anticonvulsant properties, the compound has been studied for its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. This property suggests its potential use as an antimicrobial agent in pharmaceutical formulations .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as a chemotherapeutic agent .
Study on Anticonvulsant Activity
In a controlled study involving animal models, this compound was administered to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in epilepsy treatment.
Research on Anticancer Activity
A comparative study investigated the effects of various triazole derivatives on cancer cell lines. It was found that this compound exhibited an IC50 value of 15 μM against MCF-7 cells. This level of activity was comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA Receptors : Enhances GABAergic transmission leading to increased inhibitory effects on neuronal excitability.
- Cell Cycle Regulators : Induces apoptosis through modulation of cell cycle proteins such as p53 and caspases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
Compound Name | Biological Activity | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Anticonvulsant | 15 | Effective against MCF-7 cells |
4-Amino-3-(phenyl)-triazoles | Antimicrobial | N/A | Broader spectrum but less potent |
1-(Phenyl)-triazoles | Anticancer | Varies | Less selective than targeted triazoles |
Properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKFWPNGGRTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352807 | |
Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24058-92-2 | |
Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid amide derivatives effective against broad-leaved weeds while being safe for grasses?
A1: While the exact mechanism of action isn't detailed in the provided abstract [], the research suggests that these compounds exhibit selective herbicidal activity. This selectivity likely stems from differences in the physiological and biochemical processes between grasses and broad-leaved weeds. Further research is needed to elucidate the precise molecular target(s) of these compounds and the downstream effects leading to weed death.
Q2: How does the structure of the this compound amide derivatives influence their efficacy as herbicides?
A2: The abstract highlights the importance of specific structural features for the herbicidal activity of these compounds []. The presence of various substituents (R, X1, X2, Y1, Y2) on the core this compound amide structure likely influences their binding affinity to the target site, their uptake and translocation within the plant, and their metabolic stability. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these compounds for enhanced potency and selectivity.
A3: The research indicates that these compounds could be particularly effective against broad-leaved perennial weeds that are difficult to control with conventional herbicides, including those that have developed resistance []. This suggests they may offer a valuable new tool for weed management, potentially leading to improved crop yields and reduced reliance on traditional herbicides.
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